苄基异丙烯醚

描述

Synthesis Analysis

Benzylic ethers, akin to benzyl isopropenyl ether, are synthesized through various methods, demonstrating their significance in organic chemistry and the synthesis of bioactive molecules. For instance, Ziegler and Fu (2016) detailed an enantioselective synthesis of benzylic ethers via chiral phosphine-catalyzed coupling, showcasing the oxidation of benzylic C-H bonds with good enantioselectivity (Ziegler & Fu, 2016). Similarly, Morimoto et al. (2011) achieved the synthesis of isochromene derivatives through the rhodium-catalyzed oxidative coupling of benzyl and allyl alcohols with alkynes, highlighting the hydroxy groups' role in regioselective C-H bond cleavage (Morimoto et al., 2011).

Molecular Structure Analysis

The molecular structure of benzyl isopropenyl ether and related compounds is crucial for understanding their reactivity and properties. Studies on novel monomers and polymers, such as those by Agag and Takeichi (2001), provide insights into the chemical structures and properties of benzoxazine monomers containing arylpropargyl ether, which share structural features with benzyl isopropenyl ether (Agag & Takeichi, 2001).

Chemical Reactions and Properties

The chemical behavior of benzyl isopropenyl ether can be inferred from reactions involving benzylic and related ethers. For example, Pradhan et al. (2009) demonstrated the oxidative cleavage of benzylic ethers using oxoammonium salt, providing insights into the oxidative stability and potential reaction pathways of similar ethers (Pradhan, Bobbitt, & Bailey, 2009).

Physical Properties Analysis

Research on the physical properties of compounds similar to benzyl isopropenyl ether helps elucidate their stability, solubility, and other key characteristics. While direct studies on benzyl isopropenyl ether are scarce, related research provides a foundation for understanding the physical aspects of benzylic ethers.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzyl isopropenyl ether, can be explored through studies on similar compounds. For instance, the work by Zheng et al. (2017) on the photocatalytic hydrogen-evolution cross-coupling reaction offers valuable insights into the etherification of arenes, which may parallel the chemical behavior of benzyl isopropenyl ether (Zheng et al., 2017).

科学研究应用

有机合成中的羟基保护剂

苄基异丙烯醚用作羟基保护剂 . 它在化学反应中保护敏感分子中的羟基,防止不必要的副反应。在完成所需的转化后,可以去除保护基团,以原始形式恢复羟基。

聚合物的合成

在聚合物化学中,苄基异丙烯醚作为单体用于合成各种聚合物 . 它掺入聚合物链可以影响材料的物理性质,例如溶解性、柔韧性和热稳定性。

分析化学

苄基异丙烯醚由于其明确定义的物理和化学性质,可用于分析化学作为标准品或参比化合物 . 它有助于校准仪器和验证分析方法。

环境应用

虽然没有直接找到苄基异丙烯醚的具体环境应用,但醚类化合物通常用作环境样品分析中的溶剂,因为它们具有挥发性和能够溶解多种化合物的能力 .

工业应用

在工业环境中,苄基异丙烯醚可能用于需要稳定醚化合物的产品的配方中。 它可能与涂料配方、粘合剂或作为化学中间体等工艺有关 .

药物化学

作用机制

Target of Action

Benzyl isopropenyl ether is a molecule that contains a reactive functional group . The primary targets of this compound are the molecules it interacts with during its reactions, such as alcohols or their conjugate bases .

Mode of Action

The compound’s mode of action involves the cleavage of the C–O bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Biochemical Pathways

The most common reaction of ethers like benzyl isopropenyl ether is the cleavage of the C–O bond by using strong acids . This reaction affects the biochemical pathways in which the compound is involved, leading to the formation of new products. For example, benzyl ether protective groups are oxidatively removed by ozone under relatively mild conditions, leading to the formation of benzoic ester, benzoic acid, and the corresponding alcohol .

Result of Action

The result of benzyl isopropenyl ether’s action is the formation of new compounds through its reactions. For instance, in the presence of strong acids, it can undergo cleavage to form new products . It has also been shown to be an effective cross-linking agent for the production of polymers .

Action Environment

The action of benzyl isopropenyl ether can be influenced by various environmental factors. For example, the presence of strong acids can trigger the cleavage of the C–O bond . Additionally, the compound’s reactivity may be affected by factors such as temperature and the presence of other reactants .

安全和危害

属性

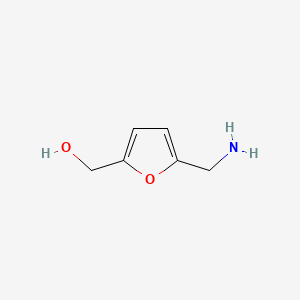

IUPAC Name |

prop-1-en-2-yloxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFHFFOAEFKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340037 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32783-20-3 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Benzyl Isopropenyl Ether considered useful in organic synthesis?

A1: Benzyl Isopropenyl Ether serves as a versatile protecting group for compounds with multiple hydroxy groups [, ]. It also acts as an acetone enolate equivalent in various reactions []. This dual functionality makes it a valuable tool for building complex molecules.

Q2: Can you elaborate on the use of Benzyl Isopropenyl Ether in Heck reactions?

A2: Research demonstrates that Benzyl Isopropenyl Ether participates in Palladium-catalyzed Heck reactions with aryl bromides []. Interestingly, while the initial reaction yields a mixture of isomers, subsequent hydrolysis leads to the selective formation of 1-arylpropanones. This two-step process showcases the utility of Benzyl Isopropenyl Ether in generating specific ketone derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

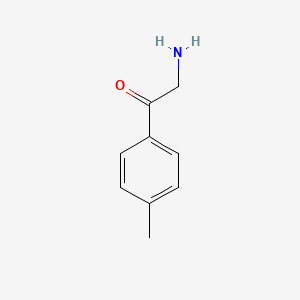

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

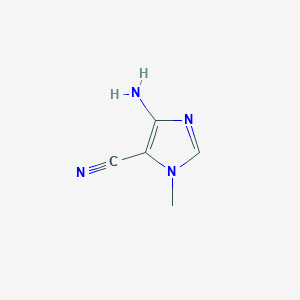

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

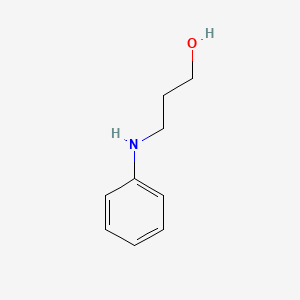

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)